Cumene

Beschreibung

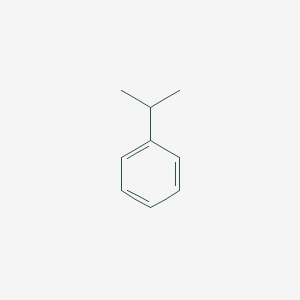

Structure

3D Structure

Eigenschaften

IUPAC Name |

cumene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGFKTVRMDUZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12, Array | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021827 | |

| Record name | Cumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor. | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86 | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.1 (Air = 1), Relative vapor density (air = 1): 4.2 | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

98-82-8 | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cumene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/cumene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q54S3XE7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GR82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Catalytic Heart of Cumene Production: An In-depth Guide to the Friedel-Crafts Alkylation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Friedel-Crafts alkylation mechanism as it applies to the industrial synthesis of cumene (isopropylbenzene), a critical intermediate in the production of phenol and acetone, which are foundational materials in the pharmaceutical and polymer industries. This document delves into the core catalytic processes, compares key technologies, and provides detailed experimental insights.

Executive Summary

The synthesis of this compound from benzene and propylene via Friedel-Crafts alkylation is a cornerstone of the modern chemical industry. The reaction is catalyzed by a variety of acidic materials, with a historical reliance on solid phosphoric acid (SPA) and aluminum chloride (AlCl₃), and a contemporary shift towards more efficient and environmentally benign zeolite catalysts.[1][2] This guide will explore the intricacies of the reaction mechanism, present key performance data for different catalytic systems, and outline representative experimental protocols.

The Core Reaction: Friedel-Crafts Alkylation Mechanism

The fundamental chemistry underlying this compound synthesis is an electrophilic aromatic substitution reaction. The process is initiated by the activation of propylene by an acid catalyst to form a carbocation, which then acts as the electrophile, attacking the electron-rich benzene ring.[1]

The overall reaction is as follows:

C₆H₆ (Benzene) + C₃H₆ (Propylene) → C₉H₁₂ (this compound)

The Three-Step Mechanism

The reaction proceeds through a well-established three-step mechanism:

-

Formation of the Electrophile: The acid catalyst protonates the propylene molecule, forming a secondary isopropyl carbocation. This is the rate-determining step.

-

Electrophilic Attack: The isopropyl carbocation attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Catalyst Regeneration: A proton is abstracted from the arenium ion by the conjugate base of the catalyst, restoring the aromaticity of the ring and regenerating the catalyst.

Caption: The three-step mechanism of Friedel-Crafts alkylation for this compound synthesis.

Catalytic Systems: A Comparative Analysis

The choice of catalyst is paramount in this compound synthesis, influencing reaction conditions, product selectivity, and overall process economics. The two primary classes of catalysts are solid phosphoric acid (SPA) and zeolites.

Solid Phosphoric Acid (SPA)

SPA was the dominant catalyst for many years. It is a composite of phosphoric acid and a solid binder like kieselguhr.[3] While effective, SPA has several drawbacks, including catalyst leaching, corrosion issues, and environmental concerns related to disposal.[2]

Zeolite Catalysts

Modern this compound production overwhelmingly utilizes zeolite catalysts, such as Beta, MCM-22, and Y-zeolite.[2][3] These crystalline aluminosilicates offer several advantages over SPA, including:

-

Higher Activity and Selectivity: Zeolites can operate at lower temperatures and benzene-to-propylene ratios, reducing byproduct formation.[1]

-

Non-corrosive and Environmentally Friendly: They are solid, non-leaching catalysts that can be regenerated, minimizing waste.

-

Shape Selectivity: The well-defined pore structure of zeolites can influence the formation of specific isomers and reduce the production of larger polyalkylated byproducts.

Quantitative Data Presentation

The following tables summarize key quantitative data for different this compound synthesis processes.

Table 1: Comparison of SPA and Zeolite Catalyzed Processes

| Parameter | Solid Phosphoric Acid (SPA) | Zeolite-Based (e.g., UOP Q-Max) |

| Operating Temperature | 200-260 °C[2][3] | 120-180 °C[3] |

| Operating Pressure | 3-4 MPa (400-600 psig)[2][3] | 2-4 MPa (300-600 psig)[3] |

| Benzene/Propylene Molar Ratio | ~7:1[2] | 3:1 to 5:1[3][4] |

| This compound Yield (wt%) | ~95%[1][2] | >99% (with transalkylation)[1] |

| Catalyst Regenerability | No[2] | Yes[3] |

Table 2: Byproduct Formation

| Byproduct | Typical Formation with SPA | Typical Formation with Zeolites |

| Diisopropylbenzene (DIPB) | 3.1 wt%[2] | Lower, and can be converted to this compound via transalkylation[3][5] |

| Triisopropylbenzene (TIPB) | Present in heavy aromatics | Minimized due to shape selectivity[5] |

| Propylene Oligomers | A significant issue[1] | Reduced due to lower operating temperatures[1] |

| n-Propylbenzene | Minimal | Minimal |

Experimental Protocols

The following sections provide detailed methodologies for laboratory-scale this compound synthesis.

Protocol 1: Alkylation using a Lewis Acid Catalyst (Aluminum Chloride)

This protocol outlines a classic approach to Friedel-Crafts alkylation.

Materials:

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Propylene gas

-

Ice

-

Concentrated hydrochloric acid

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a fume hood, assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser with a drying tube.

-

Reactant Charging: Charge the flask with anhydrous benzene and cool it in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride in portions to the cooled, stirring benzene.

-

Propylene Addition: Once the initial exothermic reaction subsides, bubble propylene gas through the stirred suspension at a controlled rate to maintain the desired reaction temperature.

-

Quenching: After the reaction is complete, slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the AlCl₃ complex.

-

Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation.

Protocol 2: Alkylation using a Zeolite Catalyst (Beta Zeolite)

This protocol describes a more modern approach using a solid acid catalyst.

Materials:

-

H-beta zeolite catalyst

-

Anhydrous benzene

-

Propylene gas

Procedure:

-

Catalyst Activation: The H-beta zeolite is calcined in a furnace at high temperature (e.g., 550 °C) for several hours to remove any adsorbed water.

-

Reaction Setup: A fixed-bed reactor is packed with the activated zeolite catalyst.

-

Reaction Conditions: Anhydrous benzene and propylene are pre-mixed and fed into the reactor at the desired temperature (e.g., 150-200 °C) and pressure (e.g., 2-4 MPa). The flow rates are adjusted to achieve the desired benzene-to-propylene molar ratio and weight hourly space velocity (WHSV).

-

Product Collection: The reactor effluent is cooled and collected.

-

Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the conversion of benzene and the selectivity to this compound and other byproducts.

Process Flow and Logic

The industrial production of this compound involves more than just the alkylation reactor. A transalkylation step is crucial for maximizing yield.

Caption: A simplified workflow for an industrial this compound production plant.

Conclusion

The Friedel-Crafts alkylation of benzene with propylene remains a vital industrial process. The transition from traditional SPA catalysts to advanced zeolite-based systems has significantly improved the efficiency, selectivity, and environmental footprint of this compound production. A thorough understanding of the underlying reaction mechanism, catalyst properties, and process parameters is essential for researchers and professionals in the chemical and pharmaceutical industries to innovate and optimize the production of this key chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Cumene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cumene (isopropylbenzene), a versatile organic compound with significant applications in industrial synthesis and as a solvent in research settings. Understanding these properties is crucial for its safe handling, effective use in experimental design, and for the development of new applications. This document outlines key physical and chemical data, details experimental protocols for their determination, and presents logical workflows for its primary industrial use.

Core Physicochemical Data

This compound is a colorless, flammable liquid with a characteristic sharp, gasoline-like aromatic odor.[1][2][3] It is a constituent of crude oil and refined fuels.[2][4] The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ | [5][6] |

| Molecular Weight | 120.19 g/mol | [2][7] |

| Appearance | Colorless liquid | [2][5][7] |

| Odor | Sharp, penetrating, gasoline-like | [1][3][7] |

| Boiling Point | 152-154 °C (at 760 mmHg) | [1] |

| Melting Point | -96 °C | [1] |

| Density | 0.862 - 0.864 g/mL at 20-25 °C | [1][2] |

| Refractive Index (n20/D) | 1.491 | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble / Negligible (approx. 50-61.3 mg/L at 20-25 °C) | [3][7][8] |

| Organic Solvents | Miscible/Soluble | |

| Ethanol | Miscible | [7][9] |

| Ether | Miscible | [1][7] |

| Acetone | Miscible | [7][9] |

| Benzene | Miscible | [1][7] |

| Carbon Tetrachloride | Miscible | [1][7] |

Table 3: Vapor Pressure of this compound at Various Temperatures

| Temperature (°C) | Vapor Pressure (mmHg) | Source(s) |

| 20 | 8 | [5] |

| 37.7 | 9.7 | [5] |

Table 4: Safety and Flammability Data for this compound

| Property | Value | Source(s) |

| Flash Point | 31 - 35.5 °C | [8][10] |

| Autoignition Temperature | 420 °C | [8] |

| Explosive Limits in Air | 0.88 - 6.5 % | [10] |

| Vapor Density (air=1) | 4.1 - 4.2 | [7] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask. The flask is connected to a condenser.

-

Heating: The flask is gently heated.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. For precise measurements, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Melting Point (Freezing Point)

For a pure substance, the melting point and freezing point are the same. This protocol describes the determination of the freezing point for a liquid like this compound.

Methodology:

-

Sample Preparation: A sample of this compound is placed in a test tube.

-

Cooling: The test tube is immersed in a cooling bath (e.g., a mixture of ice and salt or dry ice and acetone).

-

Temperature Monitoring: A thermometer is placed in the this compound, and the sample is gently stirred as it cools. The temperature is recorded at regular intervals.

-

Data Analysis: A cooling curve (temperature vs. time) is plotted. The temperature at which the liquid solidifies and the temperature remains constant for a period is the freezing (melting) point.[11]

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

Mass Measurement: The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured.[12][13]

-

Volume Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.[12][14]

Determination of Solubility

This protocol outlines a method to determine the solubility of an organic liquid in a solvent (e.g., water).

Methodology:

-

Sample Preparation: A known volume of the solvent (e.g., distilled water) is placed in a flask.

-

Addition of Solute: Small, measured amounts of this compound are added to the solvent.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached.[15][16]

-

Observation and Measurement: The point at which no more this compound dissolves (i.e., a separate phase is observed) is noted. The concentration of the dissolved this compound in the solvent can be determined using analytical techniques such as gas chromatography.

Determination of Vapor Pressure

The vapor pressure of a liquid is the pressure exerted by its vapor in equilibrium with the liquid at a given temperature in a closed system.

Methodology:

-

Apparatus: An isoteniscope or a static vapor pressure apparatus is used. This typically involves a bulb to hold the sample connected to a manometer.[17][18]

-

Sample Introduction: A small amount of this compound is introduced into the bulb.

-

Degassing: The sample is degassed by freezing it and evacuating the apparatus to remove any dissolved air.

-

Measurement: The apparatus is brought to a constant temperature using a water or oil bath. The difference in the mercury levels in the manometer is measured, which corresponds to the vapor pressure of the this compound at that temperature. This process is repeated at different temperatures to obtain a vapor pressure curve.[19][20]

Key Industrial Process and Experimental Workflow

While this compound is not directly involved in biological signaling pathways, its primary industrial application in the synthesis of phenol and acetone represents a critical logical relationship. The following diagram illustrates this process. Additionally, a generalized workflow for determining a physicochemical property is provided.

Safety Information

This compound is a flammable liquid and vapor.[21][22] It can cause skin, eye, and respiratory tract irritation.[1][10] High-level exposure may lead to central nervous system effects such as dizziness, drowsiness, and headache.[10][23] It is also considered a possible carcinogen.[7] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection in poorly ventilated areas, should be used when handling this compound.[10][21] It should be stored in a cool, well-ventilated area away from sources of ignition.[8][21]

References

- 1. This compound CAS#: 98-82-8 [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. alignchemical.com [alignchemical.com]

- 5. This compound (C9H12) - High Purity Analytical Standard at Best Price, Mumbai Supplier [nacchemical.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. kpb.co.kr [kpb.co.kr]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. marathonpetroleum.com [marathonpetroleum.com]

- 11. westlab.com [westlab.com]

- 12. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 13. truedyne.com [truedyne.com]

- 14. quora.com [quora.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Solubility Measurements | USP-NF [uspnf.com]

- 17. Vapor Pressure [chem.purdue.edu]

- 18. Vapor pressure - Wikipedia [en.wikipedia.org]

- 19. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 20. calnesis.com [calnesis.com]

- 21. echemi.com [echemi.com]

- 22. ICSC 0170 - this compound [inchem.org]

- 23. epa.gov [epa.gov]

cumene CAS number and molecular structure

An In-depth Technical Guide to Cumene: CAS Number, Molecular Structure, and Core Applications

Introduction

This compound, known chemically as isopropylbenzene, is an organic compound with the chemical formula C₉H₁₂.[1][2][3] It is a colorless, flammable liquid with a gasoline-like odor.[3][4] A natural constituent of crude oil and refined fuels, this compound is primarily synthesized on a large industrial scale.[3][5] Its principal application, accounting for approximately 95% of its use, is as a chemical intermediate in the production of phenol and acetone through the this compound process.[4][6] This guide provides a comprehensive overview of this compound's chemical identity, molecular structure, physicochemical properties, synthesis, and key applications relevant to researchers, scientists, and drug development professionals.

Chemical Identity

-

IUPAC Name : (Propan-2-yl)benzene[5]

-

Synonyms : Isopropylbenzene, 2-Phenylpropane, (1-Methylethyl)benzene[1][2][3]

Molecular Structure

This compound consists of a benzene ring substituted with an isopropyl group.[5]

Caption: Molecular structure of this compound (Isopropylbenzene).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 120.19 g/mol | [1][2][9] |

| Appearance | Colorless liquid | [9] |

| Odor | Aromatic, gasoline-like | [4][9] |

| Melting Point | -96 °C (-140.8 °F) | [4][9] |

| Boiling Point | 152-154 °C (306-309 °F) | [3][5][7] |

| Density | 0.864 g/mL at 25 °C | [7] |

| Solubility in Water | Insoluble | [9] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, benzene, and carbon tetrachloride | [3][4] |

| Vapor Pressure | 8 mmHg at 20 °C | [3] |

| Flash Point | 31 °C (88 °F) | [4] |

| Autoignition Temperature | 425 °C (797 °F) | [9] |

| Explosive Limits | 0.9% - 6.5% by volume in air | [9] |

Synthesis: The this compound Process

The commercial production of this compound is achieved through the Friedel-Crafts alkylation of benzene with propylene.[5][6] This reaction is acid-catalyzed, with modern processes favoring zeolite-based catalysts over older methods that used solid phosphoric acid or aluminum chloride.[4][5][6]

Experimental Protocol Overview: Zeolite-Catalyzed Alkylation

-

Reactant Preparation : Benzene and propylene are the primary feedstocks.[10]

-

Reaction : The reactants are compressed to approximately 30 standard atmospheres and heated to around 250 °C in the presence of a zeolite catalyst.[10] The propylene forms a carbocation intermediate which then alkylates the benzene ring via electrophilic substitution.[6]

-

Transalkylation : Diisopropylbenzene (DIPB) is a common byproduct. To maximize this compound yield, DIPB is reacted with benzene in a separate transalkylation reactor to produce more this compound.[5]

-

Purification : The product stream is sent to a distillation train to separate this compound from unreacted benzene, propylene, and heavier alkylates. The unreacted benzene is recycled back to the alkylation reactor.

Caption: Workflow of the industrial this compound synthesis process.

Core Applications: Phenol and Acetone Production

The primary industrial use of this compound is as a raw material for the synthesis of phenol and acetone, two highly valuable commodity chemicals.[10][11] This conversion, also known as the Hock process, involves the oxidation of this compound to this compound hydroperoxide, followed by acid-catalyzed cleavage.[10][11]

Reaction Pathway

-

Oxidation : this compound is oxidized with air to form this compound hydroperoxide.[10] This reaction proceeds via a free radical mechanism, exploiting the lability of the tertiary benzylic hydrogen atom.[5]

-

Cleavage : The this compound hydroperoxide is then treated with an acid catalyst (typically sulfuric acid) which results in a rearrangement and cleavage to yield phenol and acetone.[10]

Caption: Signaling pathway for the conversion of this compound to Phenol and Acetone.

Phenol is a critical precursor for the production of phenolic resins and bisphenol A (BPA), which is used to manufacture polycarbonate plastics and epoxy resins.[11] Acetone is a widely used solvent and is also a key intermediate in the synthesis of compounds like methyl methacrylate (MMA) for acrylic plastics.[11]

Other Applications

While the production of phenol and acetone dominates its use, this compound also has minor applications as:

Safety and Handling

This compound is a flammable liquid and its vapor can form explosive mixtures with air. It is also a skin and eye irritant.[12] Chronic exposure may have effects on the liver and kidneys. Proper personal protective equipment and handling in well-ventilated areas are essential. This compound can form explosive peroxides upon exposure to air, so it should be tested for peroxides before heating or distillation.[5]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 7. 枯烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS 98-82-8 | 802681 [merckmillipore.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound process - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. epa.gov [epa.gov]

A Technical Guide to the Spectroscopic Analysis of Cumene

This guide provides a comprehensive overview of the spectroscopic techniques used for the analysis and structural elucidation of cumene (isopropylbenzene). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document details the interpretation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy data for this compound, supported by detailed experimental protocols and data presented in tabular format.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is commonly employed, which involves bombarding the molecule with high-energy electrons. This process forms a molecular ion ([M]•+) and induces fragmentation, providing valuable structural information.

Data Interpretation

The mass spectrum of this compound shows a distinct molecular ion peak and a characteristic fragmentation pattern. The molecular ion ([C₉H₁₂]•+) appears at an m/z of 120.[1] The most abundant fragment, known as the base peak, is observed at m/z 105. This peak results from the loss of a methyl radical (•CH₃) from the molecular ion, a process driven by the formation of a stable secondary benzylic carbocation.[1] Other significant fragments and their proposed identities are summarized in the table below.

Quantitative Data: Mass Spectrometry

| m/z Ratio | Proposed Fragment Ion | Formula | Notes |

| 120 | Molecular Ion | [C₆H₅CH(CH₃)₂]•+ | Parent molecular ion[1] |

| 105 | Tropylium ion precursor | [C₈H₉]+ | Base Peak ; loss of a methyl radical (•CH₃)[1] |

| 77 | Phenyl cation | [C₆H₅]+ | Loss of the isopropyl group[1] |

| 15 | Methyl cation | [CH₃]+ | From the isopropyl group[1] |

Visualization: Mass Spectrometry Fragmentation Pathway

The fragmentation of the this compound molecular ion in an EI-MS experiment follows a logical pathway initiated by the loss of a methyl group to form the stable base peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the aromatic protons, the lone methine proton, and the six equivalent methyl protons of the isopropyl group.[2] The integration of these signals reveals a proton ratio of 5:1:6, consistent with the structure of this compound.

-

Aromatic Protons (C₆H₅-): These appear as a multiplet in the downfield region (δ 7.15-7.35 ppm) due to the deshielding effect of the benzene ring current.[3][4]

-

Methine Proton (-CH(CH₃)₂): This proton is adjacent to six methyl protons, resulting in a septet (according to the n+1 rule) around δ 2.9 ppm.[4]

-

Methyl Protons (-CH(CH₃)₂): The six equivalent protons of the two methyl groups are adjacent to the single methine proton, appearing as a doublet around δ 1.25 ppm.[4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals, indicating six unique carbon environments in the molecule.[5] Due to symmetry, the two methyl carbons are equivalent, and the ortho and meta carbons of the phenyl ring are also equivalent, respectively.

Quantitative Data: NMR Spectroscopy

Table 2.1: ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.21 | Multiplet | 5H | Aromatic protons (C₆H₅-) | - |

| ~2.89 | Septet | 1H | Methine proton (-C H(CH₃)₂) | ~6.9 |

| ~1.25 | Doublet | 6H | Methyl protons (-CH(C H₃)₂) | ~6.9 |

(Data compiled from multiple sources giving similar values)[3][4]

Table 2.2: ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| 149 | C1 (ipso-carbon) |

| 129 | C4 (para-carbon) |

| 127 | C3 & C5 (meta-carbons) |

| 126 | C2 & C6 (ortho-carbons) |

| 34 | Methine carbon (-C H(CH₃)₂) |

| 24 | Methyl carbons (-CH(C H₃)₂) |

(Data compiled from multiple sources)[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound confirms the presence of aromatic and aliphatic C-H bonds as well as C=C bonds within the benzene ring.

Data Interpretation

The spectrum is typically acquired from a neat liquid film.[6] Key features include:

-

Aromatic C-H Stretch: A group of sharp peaks just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹) are characteristic of the C-H stretching vibrations of the benzene ring.[6]

-

Aliphatic C-H Stretch: Strong absorptions appearing just below 3000 cm⁻¹ (typically 2845-2975 cm⁻¹) correspond to the C-H stretching of the isopropyl group.[6]

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are due to carbon-carbon stretching vibrations within the aromatic ring.

-

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule, serving as a "fingerprint" for identification.[6]

Quantitative Data: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080 - 3030 | C-H Stretch | Aromatic (Aryl) |

| 2975 - 2845 | C-H Stretch | Aliphatic (Isopropyl) |

| ~1605, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~700 - 800 | C-H Bend (Out-of-plane) | Monosubstituted Benzene |

(Data compiled from multiple sources)[6]

Experimental Protocols

Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh approximately 15-20 mg of the this compound sample. Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3] Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[2][7]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument (typically around 4-5 cm).

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Data Acquisition: Set the instrument parameters for both ¹H and ¹³C NMR experiments. This includes locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and setting the appropriate number of scans and relaxation delays.

-

Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. For ¹H NMR, integrate the signals to determine the relative proton ratios. Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

Protocol for IR Spectroscopy (Liquid Film)

-

Prepare Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plates with a dry solvent like acetone and allow them to dry completely.[8] Handle the plates by their edges to avoid moisture from fingerprints.

-

Sample Application: Place one drop of liquid this compound onto the center of one salt plate using a Pasteur pipette.[8]

-

Form the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[8]

-

Acquire Spectrum: Place the assembled plates into the sample holder of the FT-IR spectrometer.

-

Background and Sample Scan: First, run a background scan with an empty sample compartment. Then, run the sample scan to obtain the infrared spectrum. The instrument software will automatically ratio the sample scan against the background.

-

Cleaning: After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent, and return them to the desiccator.[8]

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or hexane).

-

Instrument Setup: Set up the GC-MS system. This involves selecting an appropriate capillary column (e.g., a nonpolar column like Elite-5MS) and setting the temperature program for the GC oven.[9] Set the mass spectrometer parameters, including the ionization mode (typically electron impact at 70 eV) and the mass scan range.[9]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC injection port.[9] The sample is vaporized and carried onto the column by an inert carrier gas, such as helium.

-